molecular formula C7H3Cl2FO B1270819 3-Chloro-4-fluorobenzoyl chloride CAS No. 65055-17-6

3-Chloro-4-fluorobenzoyl chloride

Cat. No. B1270819
CAS RN: 65055-17-6
M. Wt: 193 g/mol
InChI Key: DLZUHSFUBZTBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluorobenzoyl chloride is an important organic synthesis intermediate . It is often used in the preparation of pharmaceuticals, pesticides, dyes, and cosmetics . Due to its strong chemical reactivity, it can be used to adjust molecular structure and function changes, thus playing an important role in organic synthesis .


Synthesis Analysis

The synthesis of 3-Chloro-4-fluorobenzoyl chloride involves the reaction of 4-fluoro-benzoyl chloride with FeCl3 . The mixture is heated to a temperature of 80°C and chlorine is fluxed at a rate of about 1 Nl/h. After 16 hours of reaction, the raw product is cooled, degassed with nitrogen, and discharged .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-fluorobenzoyl chloride is C7H3Cl2FO . Its molecular weight is 193 .


Chemical Reactions Analysis

3-Chloro-4-fluorobenzoyl chloride is a useful reactant and has been used in the synthesis of imidazo [1,2-b]pyridazine-based p38 MAP kinase inhibitors .


Physical And Chemical Properties Analysis

3-Chloro-4-fluorobenzoyl chloride is a solid or semi-solid or liquid substance . It has a density of 1.46 and a refractive index of 1.551 . It is stored under an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis of Pharmaceuticals and Pesticides

3-Chloro-4-fluorobenzoyl chloride and its derivatives are important precursors for the manufacture of pharmaceuticals and pesticides . This compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Preparation of Carboxylic Acid Halides

3-Chloro-4-fluorobenzoyl chloride is used in the preparation of carboxylic acid halides . These compounds are essential in organic synthesis, as they can be converted into a variety of other functional groups.

3. Synthesis of Polyphenylene Ether and Thioether Ketones This compound is used in the synthesis of polyphenylene ether and thioether ketones . These polymers have excellent thermal stability and chemical resistance, making them suitable for use in high-performance applications.

Engineering of Plastics

3-Chloro-4-fluorobenzoyl chloride is also used as a raw material in the engineering of plastics . The incorporation of this compound into polymer chains can enhance the material’s properties, such as its strength, flexibility, and resistance to degradation.

5. Synthesis of Fluorinated Poly (Aryl Ether Ketone)s This compound is used in the synthesis of fluorinated poly (aryl ether ketone)s containing 1,4-naphthalene moieties . These polymers have unique optical properties and are used in various applications, including optoelectronic devices.

Radiosynthesis

3-Chloro-4-fluorobenzoyl chloride has been used in the synthesis of 4-[18F]fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-N-2-pyridinyl-benzamide by radiosynthesis . This compound is a radiolabeled tracer used in positron emission tomography (PET) imaging.

One-Pot Synthesis of N-(1,3-Diphenyl-1H-Pyrazol-5-yl)amides

This compound has been used as a reagent in one-pot synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides . These compounds have shown potential as therapeutic agents in various disease models.

Synthesis of Other Benzoyl Chlorides

3-Chloro-4-fluorobenzoyl chloride can be used in the synthesis of other benzoyl chlorides . These compounds are versatile intermediates in organic synthesis and can be used to prepare a wide range of other compounds.

Safety And Hazards

3-Chloro-4-fluorobenzoyl chloride is considered hazardous . It can cause serious skin burns and eye damage . It is also corrosive to metals . Safety measures include avoiding breathing its mist/vapors/spray, avoiding contact with skin and eyes, and using only under a chemical fume hood .

Future Directions

3-Chloro-4-fluorobenzoyl chloride is a valuable intermediate in organic synthesis and is often used in the preparation of various chemicals, including pharmaceuticals, pesticides, dyes, and cosmetics . Its future directions may involve further exploration of its potential uses in these and other areas of chemical synthesis.

properties

IUPAC Name

3-chloro-4-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZUHSFUBZTBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049344
Record name 3-Chloro-4-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluorobenzoyl chloride

CAS RN

65055-17-6
Record name 3-Chloro-4-fluorobenzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065055176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-fluorobenzoyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CHLORO-4-FLUOROBENZOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT32VVA3XP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-fluorobenzoyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-fluorobenzoyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-fluorobenzoyl chloride
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-fluorobenzoyl chloride
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-fluorobenzoyl chloride
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-fluorobenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.